molecular formula C13H18N2O2 B1464479 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid CAS No. 939795-68-3

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid

Cat. No.: B1464479
CAS No.: 939795-68-3
M. Wt: 234.29 g/mol
InChI Key: WLRALHURBPKOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid and its derivatives play a critical role in the synthesis of complex molecules. The chemical serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, efficient synthesis techniques have been developed for related compounds, demonstrating the importance of such intermediates in drug development processes. One approach details the in situ synthesis of a closely related compound through direct reductive alkylation, highlighting the compound's role in synthesizing imatinib, a significant therapeutic agent (Koroleva et al., 2012). Another study outlines the synthesis from 4-methylbenzoic acid, showcasing the compound's versatility in forming benzyl derivatives of heterocyclic amines with high yields (Xiao-qin, 2010).

Chemical Properties and Applications

The compound's derivatives have been explored for their potential in creating novel materials and as scaffolds for further chemical modifications. For instance, the synthesis and study of triorganostannyl esters of substituted aminobenzoic acids reveal the compound's utility in modifying physicochemical properties of materials, affecting their coordination to metal centers and thus influencing photophysical properties (Tzimopoulos et al., 2010). Such research underscores the compound's role in developing materials with tailored properties for specific applications.

Role in Drug Development

Compounds structurally similar to this compound are instrumental in drug discovery and development. They serve as precursors or intermediates in the synthesis of drugs targeting various diseases. The synthesis of target-oriented human soluble epoxide hydrolase inhibitors from related compounds highlights the crucial role these intermediates play in developing new therapeutic agents with improved solubility and inhibitory activity (Butov et al., 2017).

Exploration in Material Science

In material science, the chemical's derivatives are investigated for their potential in corrosion inhibition and as components in polymers. A study on new benzimidazole derivatives based on 8-hydroxyquinoline, for example, underscores the importance of such compounds in creating efficient corrosion inhibitors for steel in acidic solutions, combining experimental and theoretical assessments to optimize their effectiveness (Rbaa et al., 2020).

Biochemical Analysis

Biochemical Properties

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This compound is also known to interact with transport proteins, affecting the transport of other molecules across cell membranes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cell proliferation and differentiation. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular function. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can affect the activity of enzymes involved in the citric acid cycle, leading to changes in the production of ATP and other metabolites. Additionally, it can interact with cofactors such as NADH and FADH2, further influencing metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The localization of this compound can also affect its interactions with other biomolecules, thereby modulating its biological effects .

Properties

IUPAC Name

4-[(4-aminopiperidin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-5-7-15(8-6-12)9-10-1-3-11(4-2-10)13(16)17/h1-4,12H,5-9,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRALHURBPKOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.